Ethyl propyl disulfide - 30453-31-7

Ethyl propyl disulfide

Catalog Number: EVT-293177
CAS Number: 30453-31-7
Molecular Formula: C5H12S2
Molecular Weight: 136.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl Propyl Disulfide (CH3CH2SSCH2CH2CH3) is an organosulfur compound, belonging to the class of disulfides, characterized by a sulfur-sulfur bond (S-S) within their molecular structure. [] This compound is a volatile organic compound (VOC) often found among the volatile components of various fruits, vegetables, and fermented products. [, , , ] Ethyl Propyl Disulfide contributes significantly to the characteristic aroma and flavor profiles of these food items. [, , ]

Molecular Structure Analysis

While the provided literature doesn't offer a dedicated analysis of Ethyl Propyl Disulfide's molecular structure, its composition (CH3CH2SSCH2CH2CH3) indicates a linear structure with an ethyl group (CH3CH2-) attached to one sulfur atom and a propyl group (CH3CH2CH2-) linked to the other sulfur atom of the disulfide bond. []

Applications
  • Food Science: Ethyl Propyl Disulfide, as a naturally occurring volatile sulfur compound, plays a crucial role in shaping the aroma and flavor profiles of numerous food items. [, , , , ] Its presence in varying concentrations contributes to the unique sensory characteristics of these foods. Researchers utilize gas chromatography coupled with mass spectrometry (GC-MS) and other analytical techniques to identify and quantify Ethyl Propyl Disulfide in food products, enabling the characterization of flavor profiles, monitoring fermentation processes, and assessing food quality. [, , , , ]
  • Analytical Chemistry: Ethyl Propyl Disulfide's distinct volatile nature makes it amenable to analysis by gas chromatography, particularly in conjunction with sulfur-specific detectors. [, ] This property allows for its identification and quantification in complex mixtures, contributing to the understanding of volatile organic compound profiles in various samples.
  • Forensic Science: Research suggests that Ethyl Propyl Disulfide, alongside other volatile organic compounds, could potentially serve as a marker in forensic investigations, particularly in differentiating human remains from animal remains. [] Further research is necessary to validate these findings and explore their practical applications.

Dimethyl Disulfide

    Relevance: Dimethyl disulfide is structurally similar to ethyl propyl disulfide, sharing the disulfide functional group (S-S). Both compounds belong to the class of organic disulfides. They often co-exist in various food sources and contribute to their overall flavor profile. [, , , , , , , ]

Dimethyl Trisulfide

    Compound Description: Dimethyl trisulfide, another volatile sulfur compound, is known for its pungent and garlic-like odor. It is a significant contributor to the aroma of durian fruit. [] This compound has also been detected in fermented stinky tofu, contributing to its characteristic flavor. []

    Relevance: Dimethyl trisulfide is structurally related to ethyl propyl disulfide as both belong to the broader category of organic polysulfides, characterized by chains of sulfur atoms. This structural similarity often results in these compounds coexisting in similar natural sources, contributing to complex aroma profiles. [, , ]

Methyl Propyl Disulfide

  • Relevance: Methyl propyl disulfide shares a close structural similarity with ethyl propyl disulfide. Both compounds contain a disulfide (S-S) bond and belong to the class of organic disulfides. The only structural difference lies in the length of the alkyl chains attached to the disulfide bond. []

1-Propanethiol

    Compound Description: 1-Propanethiol, also known as propyl mercaptan, is a volatile sulfur compound. It is recognized as a significant contributor to the characteristic pungent odor of onions. Similar to other volatile sulfur compounds, the concentration of 1-propanethiol is reduced during food processing, as exemplified by freeze-drying in onions. []

    Relevance: 1-Propanethiol is considered related to ethyl propyl disulfide as they are both volatile sulfur compounds that contribute to the overall aroma of Allium vegetables like onions. While 1-Propanethiol belongs to the thiol class due to its -SH group, its presence is often linked to the presence of disulfides like ethyl propyl disulfide in similar natural sources. [, , ]

Dipropyl Disulfide

  • Relevance: Dipropyl disulfide is structurally similar to ethyl propyl disulfide due to the presence of the disulfide (S-S) bond, categorizing them both as organic disulfides. They differ only in the length of alkyl chains attached to the sulfur atoms. The presence of both compounds in onions further strengthens their relatedness in contributing to characteristic aromas. [, ]

Dipropyl Trisulfide

  • Relevance: Dipropyl trisulfide shares a structural similarity with ethyl propyl disulfide as both belong to the category of organic polysulfides, characterized by chains of sulfur atoms. In this case, both have a three sulfur atom chain. Their common presence in onions further highlights their relatedness in contributing to the overall aroma profile. []

Allyl Methyl Sulfide

    Compound Description: Allyl methyl sulfide, a volatile sulfur compound, is a notable component of garlic. It contributes to the distinct flavor profile of garlic. []

    Relevance: Allyl methyl sulfide is grouped with ethyl propyl disulfide under the broader category of volatile sulfur compounds found in Allium species. Although structurally different, with allyl methyl sulfide being a sulfide (R-S-R) and ethyl propyl disulfide being a disulfide (R-S-S-R), their frequent co-existence in Allium vegetables and their contribution to aroma makes them related in a broader sense. [, ]

S-allylmercaptocysteine (CySSA)

    Compound Description: S-allylmercaptocysteine is a cysteine derivative where the sulfur atom of cysteine forms a disulfide bond with an allyl group. This compound exhibits notable biological activities, including potent anti-inflammatory and cancer preventive properties. In vitro studies suggest that CySSA achieves these effects by inducing quinone reductase (QR), a representative phase II enzyme, and inhibiting nitric oxide (NO) production. [, ]

    Relevance: S-allylmercaptocysteine (CySSA) is a cysteine disulfide conjugate of allyl thiosulfinate, which is structurally similar to ethyl propyl disulfide, both containing the disulfide (S-S) bond. These compounds are classified as organic disulfides and potentially share similar metabolic pathways. [, ]

S-allylmercaptoglutathione (GSSA)

    Compound Description: S-allylmercaptoglutathione, similar to CySSA, is a glutathione conjugate where the sulfur atom of glutathione forms a disulfide bond with an allyl group. This compound also demonstrates potent biological activities, including the induction of quinone reductase (QR) and the inhibition of nitric oxide (NO) production. These effects point towards its potential as a cancer preventive and anti-inflammatory agent. [, ]

    Relevance: S-allylmercaptoglutathione (GSSA) is the glutathione disulfide conjugate of allyl thiosulfinate, which shares structural similarities with ethyl propyl disulfide through the disulfide (S-S) bond. This makes them members of the organic disulfides class, suggesting potential similarities in their metabolic fate. [, ]

Properties

CAS Number

30453-31-7

Product Name

Ethyl propyl disulfide

IUPAC Name

1-(ethyldisulfanyl)propane

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

InChI

InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3

InChI Key

SNGRPWPVGSSZGV-UHFFFAOYSA-N

SMILES

CCCSSCC

Solubility

Soluble in non-polar solvents; insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCSSCC

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